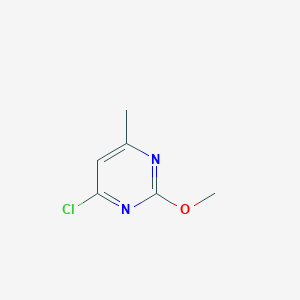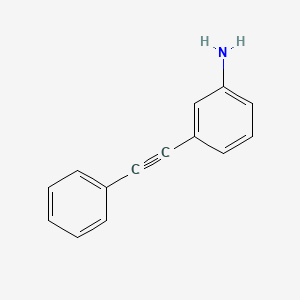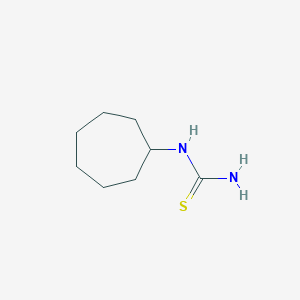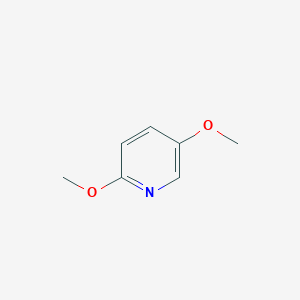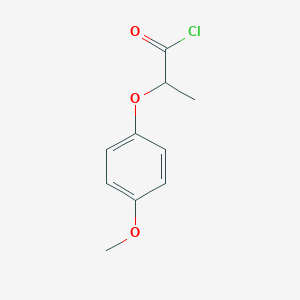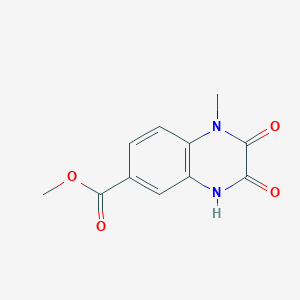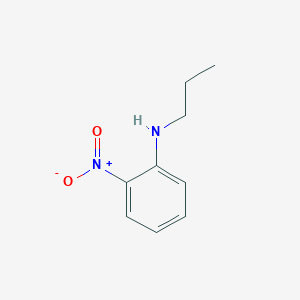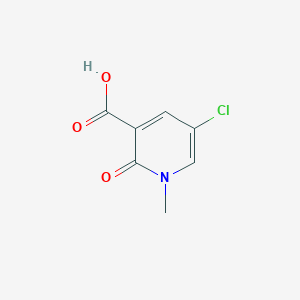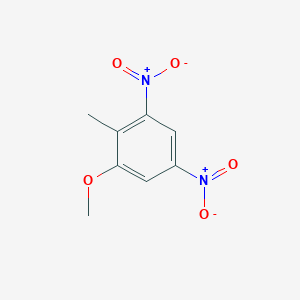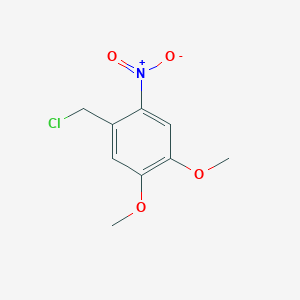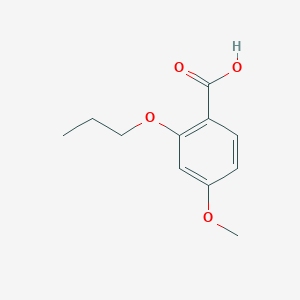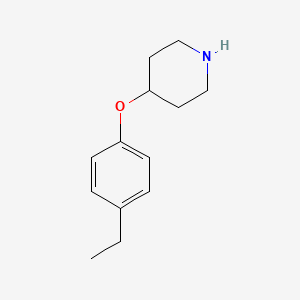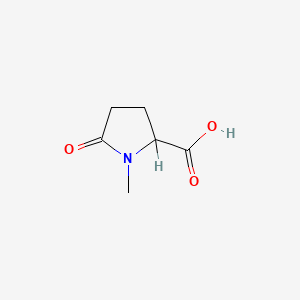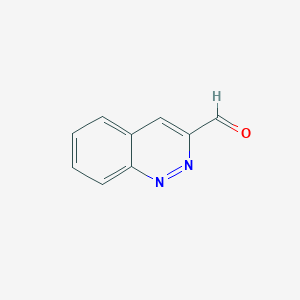
Cinnoline-3-carbaldehyde
Vue d'ensemble
Description
Cinnoline-3-carbaldehyde is a compound that falls under the category of cinnoline derivatives . Cinnoline is a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties .
Synthesis Analysis
Methods for the synthesis of cinnolines have been discussed in various studies . For instance, a synthesis of quinoline via aniline and glycerine in the presence of a strong acid has been reported .Molecular Structure Analysis
Cinnoline, the core structure of Cinnoline-3-carbaldehyde, is a six-membered ring system with two nitrogen atoms. It is an isosteric relative to either quinoline or isoquinoline and isomeric with phthalazine . A detailed molecular structure analysis of a similar compound, Cinnoline-4-Carboxylic Acid, has been conducted .Chemical Reactions Analysis
The chemistry of cinnolines has been extensively studied. For instance, reactions between aromatic carbon supernucleophiles and 1,2-Diazabuta-1,3-dienes have been reported to yield new pyrazolone and cinnoline derivatives .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Cinnoline-3-carbaldehyde and its analogs are crucial in the synthesis of quinoline ring systems and constructing fused or binary heterocyclic systems. These compounds have been extensively studied for their synthesis and chemical reactivity, contributing significantly to organic and medicinal chemistry (Hamama et al., 2018).
- The formation of cinnolinecarbaldehydes through the Widman-Stoermer reactions of functionalized 2-phenylbut-2-enes demonstrates the versatility of cinnoline derivatives in organic synthesis (Barton & Pearson, 1987).
Biological and Pharmacological Potential
- Cinnoline compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities. Some cinnoline derivatives are under evaluation in clinical trials, highlighting their potential in medicinal science (Szumilak & Stańczak, 2019).
Material Science and Catalysis
- The electrochemical behavior of cinnoline derivatives, such as 3,8-difluorobenzo[c]cinnoline, has been studied, providing insights into their potential applications in material science, especially in the field of electrochemistry (Durmus et al., 2001).
Synthesis of Novel Compounds
- Cinnoline derivatives have been used in the synthesis of novel compounds with potential antibacterial and antioxidant properties. This includes the creation of various quinoline derivatives through different chemical reactions, showcasing the versatility of cinnoline-3-carbaldehyde in the development of new molecules (Zeleke et al., 2020).
Corrosion Inhibition
- Quinoline derivatives like cinnoline-3-carbaldehyde have been found to be effective corrosion inhibitors, particularly for mild steel in acidic environments. This application is significant in industrial processes where corrosion resistance is crucial (Lgaz et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
cinnoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZANHPQJIQFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591332 | |
| Record name | Cinnoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnoline-3-carbaldehyde | |
CAS RN |
51073-57-5 | |
| Record name | Cinnoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



